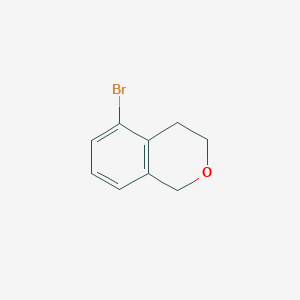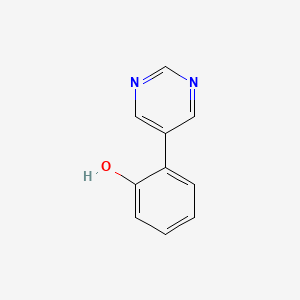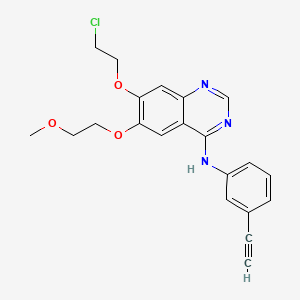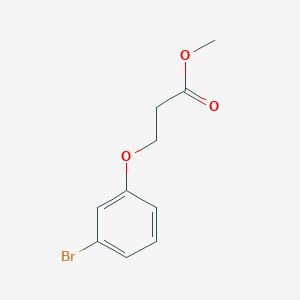
Erlotinib iMpurity
Descripción general
Descripción
Erlotinib impurities are process-related impurities that can be found in bulk drugs . These impurities can be separated and determined using a reverse-phase high-performance liquid chromatographic (HPLC) method . The recoveries of erlotinib and process-related impurities were found to be in the range of 92.86 – 106.23% .
Synthesis Analysis
Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which was prepared from commercially available 3,4-dihydroxy benzaldehyde . The compound was then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline . This, upon treatment with 3-ethynylaniline in DMF, yielded erlotinib·HCl .Chemical Reactions Analysis
The raw material and intermediates formed during the synthesis may be present in bulk drug as an impurity . According to the USFDA, such impurities present at the levels of greater than 0.1% must be identified and quantified using validated analytical procedures .Aplicaciones Científicas De Investigación
Synthesis and Purification of Erlotinib Hydrochloride
Erlotinib impurity is involved in the optimized synthesis and purification of Erlotinib Hydrochloride . Highly polar piperazine is used in a nucleophilic substitution reaction with the chlorinated intermediate byproduct N-(3-ethynylphenyl)-6(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride . As a result, the impurity is completely transformed to N-(3-ethynylphenyl)-6(2-piperzinoethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine hydrochloride . This larger, more polar compound is easy to remove by recrystallization, resulting in highly pure Erlotinib Hydrochloride .
Anticancer Drug Development
Erlotinib Hydrochloride, a 4-aminophenylquinazoline oral anticancer drug that inhibits the activity of the epidermal growth factor receptor, was approved by the US FDA in November 2004 for treatment of advanced non-small-cell lung cancer after failure of at least one previous chemotherapy regimen . The Erlotinib impurity plays a crucial role in the synthesis of this drug .
Tyrosine Kinase Inhibitor
Erlotinib Hydrochloride is a small-molecule tyrosine kinase inhibitor which targets tyrosine kinase epidermal growth factor receptor subtypes (EGFR-TK) . Its mechanism of action is inhibition of EGFR-TK phosphorylation and blocking of tumor cell signal transduction by competing with the substrate and thus inhibiting growth of the tumor cells and inducing their apoptosis . The Erlotinib impurity is a key intermediate in the synthesis of this inhibitor .
Mecanismo De Acción
Target of Action
Erlotinib impurity, also known as 6,7-bis(2-chloroethoxy) erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival .
Mode of Action
Erlotinib impurity acts as a tyrosine kinase inhibitor . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The primary biochemical pathway affected by erlotinib impurity is the EGFR signaling pathway . By inhibiting EGFR, erlotinib impurity prevents further downstream signaling, leading to cell death . Experimental evidence suggests functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways .
Pharmacokinetics
Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) . .
Result of Action
The inhibition of EGFR by erlotinib impurity leads to the prevention of tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis . This results in the death of cancer cells, particularly in the context of non-small cell lung cancer, pancreatic cancer, and several other types of cancer .
Action Environment
The action, efficacy, and stability of erlotinib impurity can be influenced by various environmental factors. For instance, the presence of other drugs or substances that induce or inhibit CYP enzymes could potentially affect the metabolism and efficacy of erlotinib impurity . .
Safety and Hazards
Erlotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20/h1,3-5,10-13H,6-9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQXOBOVGSGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
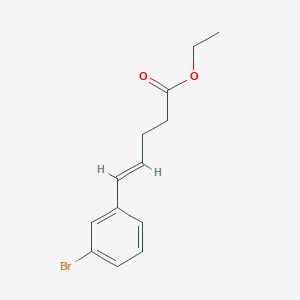
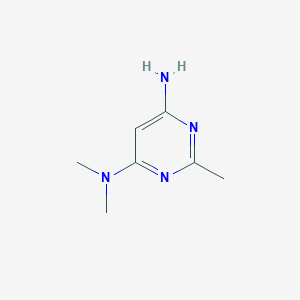

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

